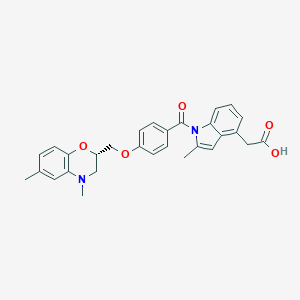![molecular formula C17H18Cl2N2O4 B537689 [2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)
[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC175176 is a novel potent and selective serotonin reuptake inhibitor (ssri)
Scientific Research Applications
Antitumor Evaluation
A study by Racané et al. (2006) involved the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole, including compounds with dimethylamino substituents, as hydrochloride salts. These compounds demonstrated cytostatic activities against various malignant human cell lines, highlighting their potential in antitumor applications (Racané et al., 2006).
Photonic Applications
Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including compounds with dimethylamino substituents, for potential photonic applications. The study revealed promising results for these compounds in photonic devices due to their reverse saturable absorption and high nonlinear optical behavior (Nair et al., 2022).
Synthesis of Chemical Compounds
Several studies have focused on the synthesis of various chemical compounds using derivatives of dimethylamino-substituted phenyl compounds. For instance, Meller et al. (1998) discussed the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane from dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron (Meller et al., 1998). Additionally, Shiina et al. (2002) and (2004) explored the use of 2-methyl-6-nitrobenzoic anhydride in the synthesis of carboxylic esters and lactones, involving dimethylamino pyridine as a catalyst (Shiina et al., 2002), (Shiina et al., 2004).
Liquid Crystalline Properties
Thaker et al. (2012) synthesized and characterized novel liquid crystalline compounds, including those with 2,6-disubstituted naphthalene, examining their mesomorphic properties. This research highlights the role of dimethylamino-substituted compounds in developing materials with unique liquid crystalline properties (Thaker et al., 2012).
Biological Activity Studies
Ahmadi and Amani (2012) conducted a study on the biological activity of Cu(II) and Co(II) complexes with Schiff base dye ligands, which include compounds with dimethylamino substituents. This research contributes to understanding the magnetic properties and potential biological applications of these complexes (Ahmadi & Amani, 2012).
properties
Product Name |
[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride |
|---|---|
Molecular Formula |
C17H18Cl2N2O4 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate hydrochloride |
InChI |
InChI=1S/C17H17ClN2O4.ClH/c1-19(2)10-12-5-3-4-6-13(12)11-24-17(21)15-8-7-14(20(22)23)9-16(15)18;/h3-9H,10-11H2,1-2H3;1H |
InChI Key |
OGLXDBMQJYQWMW-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1CN(C)C)C2=CC=C([N+]([O-])=O)C=C2Cl.[H]Cl |
Canonical SMILES |
CN(C)CC1=CC=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC175176; NSC 175176; NSC-175176 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)


![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)
![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)


![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)
![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)

![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)